molecular formula C16H12ClNO B11848189 5-Chloro-7-(3-methylphenyl)quinolin-8-ol CAS No. 648896-43-9

5-Chloro-7-(3-methylphenyl)quinolin-8-ol

Cat. No.: B11848189
CAS No.: 648896-43-9
M. Wt: 269.72 g/mol
InChI Key: QFXPMWOPVBSPAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-(3-methylphenyl)quinolin-8-ol typically involves the functionalization of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene .

Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-7-(3-methylphenyl)quinolin-8-ol is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .

Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Its ability to chelate metal ions makes it a candidate for developing metal-based drugs .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-Chloro-7-(3-methylphenyl)quinolin-8-ol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-7-(3-methylphenyl)quinolin-8-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

648896-43-9

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

5-chloro-7-(3-methylphenyl)quinolin-8-ol

InChI

InChI=1S/C16H12ClNO/c1-10-4-2-5-11(8-10)13-9-14(17)12-6-3-7-18-15(12)16(13)19/h2-9,19H,1H3

InChI Key

QFXPMWOPVBSPAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C3C=CC=NC3=C2O)Cl

Origin of Product

United States

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